1-(1H-indol-3-yl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
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Overview
Description
1-(1H-indol-3-yl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a synthetic organic compound that features both indole and pyrimidine moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from a suitable indole precursor, such as indole-3-acetic acid, which can be converted to the desired indole derivative through various functional group transformations.
Synthesis of the Pyrimidine Moiety: The pyrimidine ring can be synthesized using methods such as the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.
Coupling of the Two Moieties: The final step would involve coupling the indole and pyrimidine moieties under appropriate conditions, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines (R-NH₂) or thiols (R-SH) in the presence of a base like triethylamine (Et₃N).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole moiety might yield indole-3-carboxylic acid derivatives, while substitution of the chloro group could yield various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and pyrimidine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate would depend on its specific biological target. Generally, compounds with indole and pyrimidine moieties can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate: Unique due to the combination of indole and pyrimidine moieties.
Indole-3-acetic acid derivatives: Known for their role in plant growth regulation.
Pyrimidine derivatives: Widely studied for their antiviral and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its dual functionality, combining the biological activities of both indole and pyrimidine moieties, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
[1-(1H-indol-3-yl)-1-oxopropan-2-yl] 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-9(15(22)11-7-19-13-6-4-3-5-10(11)13)24-16(23)14-12(18)8-20-17(21-14)25-2/h3-9,19H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNDKTQWJAZKHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CNC2=CC=CC=C21)OC(=O)C3=NC(=NC=C3Cl)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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